molecular formula C15H19Cl2N3O3 B2581037 Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate CAS No. 1234982-36-5

Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate

Cat. No. B2581037
CAS RN: 1234982-36-5
M. Wt: 360.24
InChI Key: WDHOEPDRFQCJGU-UHFFFAOYSA-N
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Description

Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate, also known as MDUC, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • The preparation and structural determination of piperidinedione derivatives highlight their importance as synthetic intermediates, especially in the synthesis of compounds with pharmacological interest. Studies have shown their applications in preparing emetine-like antiepileptic agents and therapeutic agents for liver disorders, showcasing the versatility of piperidinedione frameworks in medicinal chemistry (Ibenmoussa et al., 1998).
  • Crystal and molecular structure analysis of 4-piperidinecarboxylic acid hydrochloride provides foundational knowledge for understanding the molecular conformation and interaction potential of piperidine derivatives. Such structural insights are crucial for designing compounds with specific biological activities (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Pharmacological Interest

  • Research on 4-heterocyclylpiperidines as selective high-affinity ligands for the human dopamine D4 receptor underscores the therapeutic potential of piperidine derivatives. Such compounds exhibit significant selectivity and affinity, suggesting their utility in treating conditions associated with dopamine receptor dysregulation (Rowley et al., 1997).
  • The development of Aurora kinase inhibitors based on piperidine derivatives demonstrates the compound's role in cancer treatment. These compounds inhibit Aurora A, a kinase involved in cell cycle regulation, highlighting the potential of piperidine derivatives in targeted cancer therapies (ヘンリー,ジェームズ, 2006).

Synthetic Methods and Chemical Properties

  • Studies on the synthesis, cardiovascular activity, and electrochemical oxidation of nitriles of dihydropyridine derivatives provide insights into the chemical properties and potential therapeutic applications of these compounds, which are closely related to piperidine derivatives in terms of chemical structure and reactivity (Krauze et al., 2004).
  • Investigations into oxindole synthesis via palladium-catalyzed C-H functionalization involving piperidine derivatives illustrate advanced synthetic techniques for constructing complex organic molecules, which could be applied in the synthesis of biologically active compounds (Magano, Kiser, Shine, & Chen, 2014).

properties

IUPAC Name

methyl 4-[[(3,4-dichlorophenyl)carbamoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O3/c1-23-15(22)20-6-4-10(5-7-20)9-18-14(21)19-11-2-3-12(16)13(17)8-11/h2-3,8,10H,4-7,9H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHOEPDRFQCJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((3-(3,4-dichlorophenyl)ureido)methyl)piperidine-1-carboxylate

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